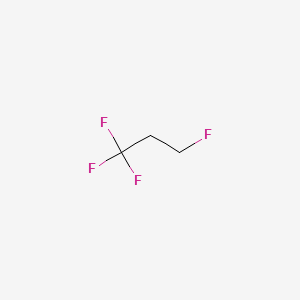

1,1,1,3-Tetrafluoropropane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,3-tetrafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4F4/c4-2-1-3(5,6)7/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFFGXVGPSGJOBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CF)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80870541 | |

| Record name | 1,1,1,3-Tetrafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

460-36-6 | |

| Record name | 1,1,1,3-Tetrafluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=460-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1,3-Tetrafluoropropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000460366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1,3-Tetrafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis and purification of 1,1,1,3-tetrafluoropropane for laboratory use"

An In-depth Technical Guide for the Laboratory-Scale Synthesis and Purification of 1,1,1,3-Tetrafluoropropane (HFC-254fb)

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and purification of high-purity this compound (HFC-254fb; CAS No. 460-36-6) for laboratory applications. The synthesis is achieved via a robust nucleophilic halogen exchange (Halex) reaction, starting from the commercially available precursor 3-chloro-1,1,1-trifluoropropane (HFC-253fb). This document elucidates the underlying chemical principles, provides detailed, step-by-step experimental protocols, and outlines rigorous purification and analytical validation techniques. It is intended for researchers, chemists, and drug development professionals requiring a reliable source of this fluorinated building block.

Introduction to this compound

This compound, also known as HFC-254fb, is a hydrofluorocarbon (HFC) belonging to the family of partially fluorinated alkanes. The strategic introduction of fluorine into organic molecules is a cornerstone of modern medicinal and materials chemistry, often imparting desirable properties such as enhanced metabolic stability, increased lipophilicity, and altered binding affinities.[1] While less common than its isomers, HFC-254fb serves as a valuable three-carbon synthon for introducing the -CH2CH2F or -CH2CHF- moieties in complex molecule synthesis.

This guide moves beyond a simple recitation of steps to explain the causality behind the chosen methodology. The described protocol is designed as a self-validating system, ensuring reproducibility and high purity of the final product.

Principles of Synthesis: Nucleophilic Halogen Exchange

The synthesis of this compound is most practically achieved in a laboratory setting via a nucleophilic substitution reaction, specifically a halogen exchange (Halex) fluorination. This method involves the displacement of the chlorine atom from 3-chloro-1,1,1-trifluoropropane (CF₃CH₂CH₂Cl) with a fluoride ion.

Rationale for Route Selection

The chosen precursor, HFC-253fb, possesses the correct carbon backbone and directs the fluorination to the desired terminal position. Alternative routes, such as the hydrofluorination of 3,3,3-trifluoropropene, would preferentially yield the isomeric 1,1,1,2-tetrafluoropropane (CF₃CHFCH₃) according to Markovnikov's rule, which dictates that the electrophile (H⁺) adds to the carbon atom with the greater number of hydrogen atoms.[1][2] The halogen exchange pathway circumvents this regioselectivity issue entirely.

Mechanism and Key Parameters

The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. A fluoride anion (F⁻) acts as the nucleophile, attacking the electrophilic carbon atom bonded to chlorine and displacing the chloride leaving group in a single concerted step.

Key considerations for a successful SN2 halogen exchange include:

-

Fluoride Source: Alkali metal fluorides, such as potassium fluoride (KF) and cesium fluoride (CsF), are the most common and cost-effective sources.[3] Their effectiveness is often limited by low solubility in organic solvents. Anhydrous, spray-dried KF is preferred to maximize surface area and reactivity.

-

Solvent: A polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane) is crucial. These solvents are poor at solvating the fluoride anion, leaving it "naked" and highly nucleophilic, while effectively solvating the potassium counter-ion.[4]

-

Catalysis: To overcome solubility challenges and accelerate the reaction, a phase-transfer catalyst (PTC) is employed. Catalysts like 18-crown-6 or quaternary ammonium salts form a complex with the potassium ion, shuttling the KF salt into the organic phase and making the fluoride ion available for reaction.[3]

-

Competing Reactions: The primary side reaction is elimination (E2 mechanism), where the fluoride ion acts as a base, abstracting a proton and leading to the formation of 3,3,3-trifluoropropene. This is minimized by using aprotic solvents and maintaining a controlled temperature, as higher temperatures tend to favor elimination.[5]

Detailed Experimental Protocol: Synthesis

This protocol details the synthesis of this compound from 3-chloro-1,1,1-trifluoropropane using spray-dried potassium fluoride and a phase-transfer catalyst.

Materials and Equipment

| Reagent / Material | Grade / Specification |

| 3-Chloro-1,1,1-trifluoropropane (HFC-253fb) | ≥98% purity |

| Potassium Fluoride (KF) | Anhydrous, spray-dried |

| 18-Crown-6 | ≥99% purity |

| Sulfolane | Anhydrous, ≥99% |

| Equipment | Specification |

| 3-neck round-bottom flask | 500 mL, oven-dried |

| Reflux condenser with drying tube | - |

| Mechanical stirrer and thermocouple | - |

| Heating mantle | - |

| Gas-tight syringe | - |

Reaction Workflow Diagram

Step-by-Step Methodology

-

Preparation: Oven-dry all glassware and allow it to cool under a stream of dry nitrogen or argon.

-

Charging the Reactor: To the 500 mL 3-neck flask, add spray-dried potassium fluoride (1.5 equivalents), 18-crown-6 (0.1 equivalents), and anhydrous sulfolane (approx. 2.5 mL per gram of HFC-253fb).

-

Causality: Using excess KF drives the reaction equilibrium towards the product. The phase-transfer catalyst is essential for solubilizing the KF in the organic medium.[3]

-

-

Setup: Equip the flask with a mechanical stirrer, a thermocouple, and a reflux condenser fitted with a drying tube. Purge the entire system with nitrogen.

-

Reaction Initiation: Begin vigorous stirring and heat the mixture to 120-130 °C.

-

Substrate Addition: Once the set temperature is stable, slowly add 3-chloro-1,1,1-trifluoropropane (1.0 equivalent) to the slurry via a gas-tight syringe or syringe pump over 1-2 hours.

-

Causality: Slow addition maintains control over the reaction exotherm and minimizes the instantaneous concentration of the substrate, which can help suppress elimination side reactions.

-

-

Reaction and Monitoring: Maintain the reaction temperature and continue vigorous stirring for 12-18 hours. The reaction progress can be monitored by carefully taking small aliquots, quenching them in water, and analyzing the organic components by Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is complete upon the disappearance of the starting material peak.

-

Product Isolation: After completion, cool the reaction vessel to room temperature. The volatile product is isolated by carefully pouring the reaction mixture onto an ice-water slurry and collecting the evolved gas in a cold trap cooled with a dry ice/acetone bath (-78 °C).

Principles of Purification

The crude product collected will primarily contain the desired this compound, along with unreacted starting material, the elimination byproduct 3,3,3-trifluoropropene, and potentially trace amounts of solvent. Purification is effectively achieved by fractional distillation, a technique that separates compounds based on differences in their boiling points.[5][6]

| Compound | Formula | Boiling Point (°C) | Role |

| 3,3,3-Trifluoropropene | CF₃CH=CH₂ | -16 to -18[7][8] | Elimination Byproduct |

| This compound | CF₃CH₂CH₂F | ~15 (Estimated) | Product |

| 3-Chloro-1,1,1-trifluoropropane | CF₃CH₂CH₂Cl | 45[9] | Starting Material |

Note: The boiling point of HFC-254fb is estimated based on structure-property relationships; it is expected to be significantly lower than the chlorinated precursor.

The significant difference in boiling points between the product and the starting material allows for efficient separation. The lower-boiling elimination byproduct will distill first, followed by the product, leaving the higher-boiling starting material and solvent behind.

Detailed Experimental Protocol: Purification

Purification Workflow Diagram

Step-by-Step Methodology

-

Washing: Allow the crude product from the cold trap to warm and bubble through a cold, dilute sodium bicarbonate solution to neutralize any trace acidic components.

-

Drying: Pass the gas stream through a drying tube packed with a suitable desiccant like anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂).

-

Condensation: Re-condense the dried, neutralized product into a clean, pre-weighed distillation flask cooled in a dry ice/acetone bath.

-

Fractional Distillation Setup: Equip the flask with a vacuum-jacketed Vigreux or packed fractionating column, a distillation head with a thermometer, a condenser, and a receiving flask cooled in a cold bath.

-

Distillation: Gently warm the distillation flask.

-

Fraction 1 (Fore-run): Collect the initial distillate that comes over at a low head temperature (below ~10 °C). This fraction will be enriched in the lower-boiling 3,3,3-trifluoropropene.

-

Fraction 2 (Product): As the head temperature stabilizes at the boiling point of the product (~15 °C), switch to a clean, pre-weighed receiving flask. Collect this main fraction.

-

End of Distillation: Stop the distillation when the head temperature begins to rise significantly, indicating that the higher-boiling starting material is beginning to distill.

-

-

Storage: The purified product should be stored in a sealed, pressure-rated cylinder in a cool, well-ventilated area.

Quality Control and Purity Analysis

The identity and purity of the final product must be confirmed using appropriate analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.

| Parameter | Value / Description |

| Column | Non-polar capillary column (e.g., DB-5ms, 30m x 0.25mm ID) |

| Carrier Gas | Helium at 1.0 mL/min |

| Injector Temp. | 200 °C (Split mode, 50:1) |

| Oven Program | 35 °C (hold 5 min), then ramp to 150 °C at 10 °C/min |

| MS Detector | Scan m/z from 30 to 200 |

-

Purity Assessment: Purity is determined by calculating the area percentage of the main product peak relative to the total area of all peaks in the chromatogram. A purity of >99.5% is achievable with this method.

-

Identity Confirmation: The mass spectrum of the product peak should be compared to a reference spectrum or analyzed for the expected molecular ion and fragmentation pattern of C₃H₄F₄.

Safety and Handling

The synthesis and handling of this compound and its precursors require strict adherence to safety protocols.

-

Chemical Hazards:

-

HFC-253fb: A colorless liquid that is poisonous by inhalation and emits toxic fumes when heated.[6][12] Handle only in a well-ventilated chemical fume hood.

-

Potassium Fluoride: A toxic solid. Avoid inhalation of dust and skin contact.

-

18-Crown-6: A toxic solid. Handle with appropriate personal protective equipment (PPE).

-

Sulfolane: A high-boiling solvent. Avoid skin contact and inhalation.

-

HFC-254fb: As a liquefied gas, it can cause frostbite on skin contact. Inhalation of high concentrations can lead to dizziness or asphyxiation.[13]

-

-

Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., neoprene over nitrile) when handling reagents.[6][9]

-

Engineering Controls: All operations must be conducted in a certified chemical fume hood to prevent inhalation of volatile compounds. The distillation of the low-boiling product requires a well-sealed apparatus to prevent release.

-

Cylinder Handling: Store and handle compressed gas cylinders securely, keeping caps on when not in use. Do not expose cylinders to temperatures above 45 °C.[13]

Conclusion

This guide presents a reliable and well-rationalized protocol for the laboratory-scale synthesis and purification of this compound (HFC-254fb). By employing a nucleophilic halogen exchange reaction followed by a carefully controlled fractional distillation, researchers can obtain this valuable fluorinated building block in high purity. Adherence to the detailed experimental procedures and stringent safety precautions outlined herein is paramount for a successful and safe outcome.

References

-

Crimmin, M. R., et al. (2022). Nucleophilic Fluorination Catalyzed by a Cyclometallated Rhodium Complex. Organometallics. Available at: [Link]

-

Stenutz, R. (n.d.). 3-chloro-1,1,1-trifluoropropane. Stenutz. Available at: [Link]

-

Gouverneur, V., et al. (2012). Transition metal catalysis and nucleophilic fluorination. Chemical Communications. Available at: [Link]

-

Wikipedia. (2025). 1,3,3,3-Tetrafluoropropene. Available at: [Link]

-

Doyle, A. G. (2023). Nucleophilic Fluorination. The Doyle Group, UCLA. Available at: [Link]

-

Roesky, H. W., et al. (1998). Conversion of Alkyltantalum Chlorides to Fluorides Using Trimethyltin Fluoride as a Fluorinating Agent. Organometallics. Available at: [Link]

-

Gouverneur, V., et al. (2023). Regiodivergent Nucleophilic Fluorination under Hydrogen Bonding Catalysis: A Computational and Experimental Study. Journal of the American Chemical Society. Available at: [Link]

-

Paquin, J. F., et al. (2021). Nucleophilic Fluorination of Heteroaryl Chlorides and Aryl Triflates Enabled by Cooperative Catalysis. ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Available at: [Link]

-

Chemsrc. (2025). This compound | CAS#:460-36-6. Available at: [Link]

-

Chemsrc. (2025). 3-chloro-1,1,1-trifluoropropane | CAS#:460-35-5. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Fluorination Approaches. In Synthetic Methods in Drug Discovery: Volume 2. Available at: [Link]

-

NCERT. (n.d.). Haloalkanes and Haloarenes. Available at: [Link]

-

Grokipedia. (n.d.). 1,3,3,3-Tetrafluoropropene. Available at: [Link]

- Google Patents. (n.d.). Process for preparing 1-chloro-3,3,3-trifluoro-1-propene and 1,3,3,3-tetrafluoropropene.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

-

Sarlah, D. (2021). Iron-Catalyzed Halogen Exchange of Trifluoromethyl Arenes. ChemRxiv. Available at: [Link]

-

PubChem. (n.d.). 3-Chloro-1,1,1-trifluoropropane. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. (n.d.). Method for synthesizing 2, 3-dichloro-1, 1, 1-trifluoropropane and 2-chloro-1, 1, 1-trifluoropropene.

- Google Patents. (n.d.). Processes for synthesis of 1,3,3,3-tetrafluoropropene.

-

Takahashi, T., et al. (2015). Halogen Exchange Reaction of Aliphatic Fluorine Compounds with Organic Halides as Halogen Source. Organic Chemistry Portal. Available at: [Link]

-

Alvernhe, G., et al. (1993). Selective Aliphatic Fluorination by Halogen Exchange in Mild Conditions. ResearchGate. Available at: [Link]

-

European Patent Office. (n.d.). HALOGEN EXCHANGE FLUORINATION. Available at: [Link]

-

Ley, S. V. (n.d.). Fluorination Reactions. Professor Steven V. Ley Research Group. Available at: [Link]

-

Supreme Science. (2018, October 23). UPDATED How To Set-Up and Perform Fractional Distillation #Science [Video]. YouTube. Available at: [Link]

-

NurdRage. (2015, September 19). Using Fractional Distillation for Purification of Hydrobromic acid [Video]. YouTube. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3-chloro-1,1,1-trifluoropropane | CAS#:460-35-5 | Chemsrc [chemsrc.com]

- 3. researchgate.net [researchgate.net]

- 4. books.rsc.org [books.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 3-CHLORO-1,1,1-TRIFLUOROPROPANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 8. This compound | C3H4F4 | CID 2776724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-chloro-1,1,1-trifluoropropane [stenutz.eu]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. 3-Chloro-1,1,1-trifluoropropane | C3H4ClF3 | CID 10000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 1,3,3,3-Tetrafluoropropene - Wikipedia [en.wikipedia.org]

A Technical Guide to the Spectroscopic Characterization of 1,1,1,3-Tetrafluoropropane (HFC-254fb)

Foreword

Molecular Structure and Predicted Spectroscopic Overview

1,1,1,3-Tetrafluoropropane possesses a simple three-carbon backbone with a trifluoromethyl group at one terminus and a single fluorine atom at the C3 position. This asymmetric substitution pattern is key to its spectroscopic signature.

Figure 1: Molecular structure of this compound.

Mass Spectrometry (MS)

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard approach for obtaining the mass spectrum of a volatile compound like this compound would involve Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

-

Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., dichloromethane) is injected into the GC inlet.

-

Chromatographic Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar DB-5ms column) to separate it from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a molecular ion (M⁺˙).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.

-

Mass Analysis: The positively charged fragments are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Predicted Mass Spectrum and Fragmentation Analysis

The molecular weight of this compound (C₃H₄F₄) is 116.06 g/mol .[1] The mass spectrum is expected to show a molecular ion peak (M⁺˙) at m/z 116. Due to the presence of hydrogen, hydrofluorocarbons are known to be susceptible to decomposition and fragmentation upon electron impact.[2]

Table 1: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment Ion | Plausible Origin |

| 116 | [C₃H₄F₄]⁺˙ | Molecular Ion (M⁺˙) |

| 97 | [C₃H₄F₃]⁺ | Loss of a fluorine radical (•F) |

| 96 | [C₃H₃F₃]⁺˙ | Loss of HF |

| 77 | [C₂H₂F₃]⁺ | Cleavage of the C2-C3 bond with loss of •CH₂F |

| 69 | [CF₃]⁺ | Alpha-cleavage at the C1-C2 bond |

| 47 | [CH₂F]⁺ | Alpha-cleavage at the C2-C3 bond |

| 33 | [CH₂F]⁺ | Rearrangement and fragmentation |

The fragmentation of the molecular ion is a key diagnostic tool.[3] The energetic instability of the initial molecular ion leads to the breaking of bonds, with the resulting fragments providing structural information.[3] The most likely fragmentation pathways are driven by the stability of the resulting carbocations and the elimination of stable neutral molecules.

Figure 2: Predicted major fragmentation pathways for this compound.

Infrared (IR) Spectroscopy

Experimental Protocol: Gas-Phase FTIR Spectroscopy

Given the volatility of this compound, a gas-phase IR spectrum would be the most informative, revealing the fine rotational-vibrational structure.

-

Sample Preparation: A gas cell with IR-transparent windows (e.g., KBr or NaCl) is evacuated. A small amount of the gaseous sample is then introduced into the cell to a partial pressure of a few millibars.

-

Data Acquisition: The gas cell is placed in the sample compartment of a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the evacuated cell is first recorded. Then, the sample spectrum is acquired.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted Infrared Spectrum

The IR spectrum of this compound will be dominated by absorptions arising from C-H and C-F bond stretching and bending vibrations. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions from various bending and rocking modes.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Predicted Intensity |

| 2950-3000 | C-H stretch (sp³) | Medium |

| 1350-1450 | C-H bend (scissoring and wagging) | Medium |

| 1000-1350 | C-F stretch | Strong |

| 650-800 | C-F bend | Medium-Strong |

The C-F stretching region is expected to be particularly intense and may show multiple strong bands due to the different fluorine environments (CF₃ and CH₂F). The exact positions of these bands are sensitive to the overall molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules. For this compound, ¹H, ¹⁹F, and ¹³C NMR will each provide unique and complementary information.

Experimental Protocol: Multinuclear NMR

-

Sample Preparation: A small amount of the liquid compound (or a solution in a deuterated solvent like CDCl₃) is placed in a 5 mm NMR tube.

-

Instrument Setup: The NMR tube is placed in the spectrometer. The magnetic field is locked onto the deuterium signal of the solvent and shimmed to achieve high homogeneity.

-

¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired.

-

¹⁹F NMR Acquisition: The spectrometer is tuned to the ¹⁹F frequency, and a one-dimensional fluorine spectrum is acquired. Proton decoupling is often employed to simplify the spectrum.

-

¹³C NMR Acquisition: The spectrometer is tuned to the ¹³C frequency, and a proton-decoupled ¹³C spectrum is acquired. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will show two distinct signals corresponding to the two different methylene groups.

-

-CH₂- group at C2: This will be a complex multiplet due to coupling with both the three fluorine atoms on C1 (³JHF) and the single fluorine atom on C3 (²JHF), as well as the two protons on C3 (³JHH).

-

-CH₂- group at C3: This signal will also be a multiplet, split by the geminal fluorine atom (²JHF), the two protons on C2 (³JHH), and potentially a longer-range coupling to the CF₃ group (⁴JHF).

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to show two signals corresponding to the two distinct fluorine environments.[2]

-

-CF₃ group at C1: This will appear as a triplet due to coupling with the two adjacent protons on C2 (³JHF).

-

-F atom at C3: This signal will be a more complex multiplet, split by the two geminal protons (²JHF) and the two protons on C2 (³JHF).

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display three signals, one for each of the carbon atoms. Each signal will be split into a multiplet due to coupling with the attached fluorine atoms.

-

C1 (-CF₃): This signal will appear as a quartet due to coupling with the three directly attached fluorine atoms (¹JCF).

-

C2 (-CH₂-): This signal will be a triplet of triplets due to coupling with the three fluorine atoms on C1 (²JCF) and the single fluorine atom on C3 (²JCF).

-

C3 (-CH₂F): This signal will be a doublet due to coupling with the single directly attached fluorine atom (¹JCF).

Table 3: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Assignment |

| ¹H | ~2.5 | m | ³JHF, ²JHF, ³JHH | -CH₂ - (C2) |

| ¹H | ~4.5 | m | ²JHF, ³JHH, ⁴JHF | -CH₂ F (C3) |

| ¹⁹F | ~ -65 | t | ³JFH | -CF₃ |

| ¹⁹F | ~ -220 | m | ²JFH, ³JFH | -CH₂F |

| ¹³C | ~125 | q | ¹JCF | C F₃ (C1) |

| ¹³C | ~35 | t of t | ²JCF, ²JCF | -C H₂- (C2) |

| ¹³C | ~80 | d | ¹JCF | -C H₂F (C3) |

Note: Predicted chemical shifts are relative to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F. Coupling constants are absolute values.

Conclusion

This technical guide provides a detailed predictive analysis of the mass, infrared, and nuclear magnetic resonance spectra of this compound. By understanding the expected fragmentation patterns, vibrational modes, and NMR coupling interactions, researchers can confidently identify and characterize this molecule. The provided experimental protocols represent standard methodologies for acquiring high-quality spectroscopic data for this class of compounds. The synthesis of this guide, in the absence of a complete public spectral database, underscores the power of applying fundamental spectroscopic principles to predict and interpret the structural information encoded in these powerful analytical techniques.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][1]

-

Reizian, A., Dat, Y., Rault, S., & Robba, M. (1994). Mass spectral study of chlorofluorocarbons (CFCs) and potential alternatives (HCFCs and HFCs). Ecotoxicology and Environmental Safety, 29(1), 47-60).[2]

-

Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra. Retrieved from [Link][3]

-

Henne, A. L., & Renoll, M. W. (1939). Fluorinated Derivatives of Propane. Journal of the American Chemical Society, 61(9), 2489–2491.[4]

-

Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link][2]

Sources

A Comprehensive Technical Guide to the Thermophysical Properties of High-Purity HFC-245fa

Abstract: This technical guide provides a detailed examination of the thermophysical properties of high-purity 1,1,1,3,3-pentafluoropropane (HFC-245fa), a hydrofluorocarbon utilized as a refrigerant, blowing agent for foam insulation, and a working fluid in Organic Rankine Cycles (ORC).[1] A thorough understanding of its properties is critical for the accurate design and optimization of equipment and processes. This document synthesizes experimental data from authoritative sources, detailing thermodynamic and transport properties, including density, vapor pressure, heat capacity, thermal conductivity, and viscosity. We delve into the causality behind the experimental methodologies for these measurements, emphasizing the importance of high purity for data integrity. This guide is intended for researchers, engineers, and scientists requiring a robust and validated dataset for modeling and application development.

Introduction: The Profile of HFC-245fa

HFC-245fa emerged as a replacement for chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs), offering zero Ozone Depletion Potential (ODP).[2] However, it possesses a significant Global Warming Potential (GWP) of 950, meaning it is 950 times more potent than carbon dioxide in trapping heat in the atmosphere over a 100-year period.[2][3] Its atmospheric lifetime is approximately 7.2 years.[2][3]

From a performance perspective, its thermophysical characteristics make it suitable for various applications. It has a normal boiling point of 15.3°C, which allows it to be handled as a liquid at room temperature under slight pressure.[4] Its high critical temperature (154°C) contributes to higher efficiency in thermodynamic cycles compared to some other refrigerants.[4] These properties, combined with its non-flammability, have driven its adoption in centrifugal chillers and waste heat recovery systems.[1]

Purity and Fundamental Properties: The Foundation of Accurate Data

The thermophysical data presented in this guide are pertinent to high-purity HFC-245fa (typically ≥99.5%).[5] Impurities can significantly alter properties such as vapor pressure and boiling point, leading to deviations from theoretical models and inefficiencies in application. Therefore, rigorous purity analysis is the requisite first step in any experimental determination of thermophysical properties.

Key Physical and Chemical Properties

The fundamental identifiers and properties of HFC-245fa are summarized below.

| Property | Value | Source(s) |

| Chemical Name | 1,1,1,3,3-Pentafluoropropane | [3] |

| Molecular Formula | CF₃CH₂CHF₂ | |

| Molecular Weight | 134.05 g/mol | [6] |

| Normal Boiling Point | 15.3 °C (59.5 °F) | [4][6] |

| Freezing Point | < -107 °C (< -160 °F) | |

| Critical Temperature | 154.01 °C (427.16 K) | [4] |

| Critical Pressure | 3.651 MPa | |

| Critical Density | 522.2 kg/m ³ | |

| Ozone Depletion Potential (ODP) | 0 | [2] |

| Global Warming Potential (GWP, 100-yr) | 950 | [2][3] |

Purity Specifications and Analysis

Commercial grades of HFC-245fa typically adhere to strict purity standards to ensure consistent performance.

| Specification | Limit | Source(s) |

| Purity | ≥ 99.5% by weight | [5] |

| Water Content | ≤ 20 ppm by weight | [5] |

| Acidity (as HCl) | ≤ 1 ppm by weight | [5] |

| High Boiling Residues | ≤ 0.01% by volume | [5] |

| Non-Condensable Gases | ≤ 1.5% by volume in vapor phase | [5] |

Experimental Protocol: Gas Chromatography for Purity Verification

The rationale for using Gas Chromatography (GC) is its high resolution and sensitivity, allowing for the separation and quantification of volatile impurities from the HFC-245fa matrix. A Flame Ionization Detector (FID) is typically employed for its excellent response to hydrocarbons, which can be common impurities.[7]

Methodology:

-

Sample Preparation: A gaseous sample of HFC-245fa is withdrawn from the source cylinder into a gas-tight syringe or a sample loop of known volume. For liquid-phase analysis, the sample is carefully vaporized into an evacuated vessel.

-

Injection: The vaporized sample is injected into the GC inlet, which is heated to ensure rapid and complete vaporization.

-

Separation: The sample is carried by an inert gas (e.g., Helium, Nitrogen) through a capillary column. The column's stationary phase is selected to have differential affinity for HFC-245fa and its potential impurities (e.g., other fluorocarbons).[7] This differential interaction causes the components to travel through the column at different rates, achieving separation.

-

Detection: As each component elutes from the column, it is detected by the FID. The detector generates an electrical signal proportional to the amount of the analyte.

-

Quantification: The area under each peak in the resulting chromatogram is integrated. By comparing the peak area of each impurity to the total area of all peaks, the purity of the HFC-245fa can be determined as an area percentage. For absolute quantification, calibration with certified reference standards is required.[7] Analysis of a sample at NIST indicated a purity of 99.6 mol% with impurities including ethane and various chlorofluoropropanes.

Sources

- 1. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 2. hkw1615e5-pic43.websiteonline.cn [hkw1615e5-pic43.websiteonline.cn]

- 3. Pentafluoropropane - Wikipedia [en.wikipedia.org]

- 4. hvac-talk.com [hvac-talk.com]

- 5. climalife.com [climalife.com]

- 6. 1,1,1,3,3-Pentafluoropropane (HFC-245fa, R245fa) Supplier| Cosutin China [cosutinchina.com]

- 7. ecetoc.org [ecetoc.org]

A Technical Guide to the Solubility of Organic Compounds in Liquid 1,1,1,3-Tetrafluoropropane (HFC-245fa)

Abstract

This technical guide provides a comprehensive overview of the principles, determination, and application of the solubility of organic compounds in liquid 1,1,1,3-tetrafluoropropane (HFC-245fa). As a hydrofluorocarbon with a favorable environmental and safety profile, HFC-245fa is emerging as a viable solvent in various scientific and industrial applications, including pharmaceutical processing and precision cleaning. This document is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical background, detailed experimental protocols, and an exploration of predictive thermodynamic models. While extensive experimental solubility data for a wide range of organic compounds in HFC-245fa is not broadly available in public literature, this guide equips the user with the foundational knowledge and methodologies to determine and predict these crucial parameters.

Introduction to this compound (HFC-245fa) as a Solvent

This compound, known as HFC-245fa or R-245fa, is a hydrofluorocarbon with the chemical formula CF₃CH₂CHF₂. It is a colorless, volatile liquid at room temperature and pressure, with a boiling point of 15.3°C.[1] Initially developed as a replacement for ozone-depleting chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs), HFC-245fa has found applications as a blowing agent, refrigerant, and fire extinguishing agent.[1] Its key attributes include:

-

Zero Ozone Depletion Potential (ODP): HFC-245fa does not contribute to the depletion of the stratospheric ozone layer.[1]

-

Low Toxicity: It is characterized by low toxicity, making it a safer alternative in many applications.[1]

-

Non-Flammable: HFC-245fa is non-flammable, a critical property for industrial solvents.[1]

-

Favorable Thermophysical Properties: It possesses superior thermodynamic properties, such as a high heat capacity and a low boiling point, which are advantageous in heat transfer applications.[1]

These properties also make HFC-245fa an interesting candidate as a solvent for various organic compounds. Its unique combination of fluorine and hydrogen atoms imparts a moderate polarity, suggesting its potential to dissolve a range of solutes. Its use as a cleaning agent and in extraction processes has been explored in various patents, indicating its capability to solubilize oils, greases, and other organic residues.

Theoretical Principles of Solubility

The solubility of a solid organic compound in a liquid solvent like HFC-245fa is governed by the principles of thermodynamics. The process of dissolution can be understood as a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released from the formation of new solute-solvent interactions. The fundamental principle of "like dissolves like" provides a qualitative prediction of solubility. This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another.

The primary intermolecular forces at play include:

-

Van der Waals Forces: These are weak, short-range forces that include London dispersion forces and dipole-dipole interactions. As a molecule with a permanent dipole moment, HFC-245fa can engage in dipole-dipole interactions with polar organic molecules.

-

Hydrogen Bonding: This is a stronger type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (such as oxygen, nitrogen, or fluorine). While HFC-245fa contains fluorine and hydrogen, its ability to act as a strong hydrogen bond donor or acceptor is limited compared to solvents like water or alcohols.

The overall solubility of an organic compound in HFC-245fa will therefore depend on a complex interplay of these forces, as well as factors such as the size and shape of the solute molecule.

Experimental Determination of Solubility in Liquefied HFC-245fa

Due to the low boiling point of HFC-245fa, determining the solubility of organic compounds requires a specialized experimental setup that can handle liquefied gas under pressure. A robust and reliable method is the static analytical method , which involves achieving equilibrium between the solid solute and the liquid solvent in a sealed, temperature-controlled vessel, followed by sampling and analysis of the liquid phase.

Experimental Apparatus

A typical apparatus for this measurement consists of:

-

A high-pressure equilibrium cell with a viewing window.

-

A temperature-controlled bath or jacket.

-

A magnetic stirrer.

-

A high-pressure liquid sampling valve.

-

An analytical instrument for concentration measurement (e.g., HPLC, GC, or gravimetric analysis after solvent evaporation).

Step-by-Step Experimental Protocol

-

Preparation:

-

Thoroughly clean and dry the equilibrium cell.

-

Accurately weigh and add an excess amount of the solid organic compound to the cell. This ensures that a saturated solution is formed.

-

Seal the equilibrium cell.

-

-

Degassing:

-

Evacuate the cell to remove any air or residual moisture.

-

-

Solvent Introduction:

-

Introduce liquid HFC-245fa into the cell. The amount of solvent should be sufficient to fully immerse the solid and allow for sampling.

-

-

Equilibration:

-

Place the cell in the temperature-controlled bath set to the desired experimental temperature.

-

Activate the magnetic stirrer to ensure thorough mixing and facilitate the dissolution process.

-

Allow the system to reach equilibrium. This can take several hours, and the time required should be determined by taking samples at different time points until the concentration of the solute in the liquid phase remains constant.

-

-

Sampling:

-

Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the saturated liquid phase through the high-pressure sampling valve. It is crucial to avoid drawing any solid particles into the sample.

-

-

Analysis:

-

Analyze the collected sample to determine the concentration of the dissolved organic compound. The choice of analytical method will depend on the properties of the solute.

-

HPLC/GC: The sample can be injected into an HPLC or GC system to determine the concentration based on a pre-established calibration curve.

-

Gravimetric Analysis: The sample can be carefully depressurized to evaporate the HFC-245fa, and the mass of the remaining solid residue can be measured.

-

-

-

Data Reporting:

-

The solubility is typically reported in terms of mole fraction (x), mass fraction (w), or grams of solute per 100 g of solvent at the specified temperature and pressure.

-

Diagram of the Experimental Workflow for Solubility Determination

A diagram illustrating the interplay of solvent, solute, and system conditions on solubility.

Applications in Research and Drug Development

The solvent properties of HFC-245fa open up several potential applications in the pharmaceutical and chemical industries:

-

Reaction Medium: Its non-flammable nature and moderate solvating power could make it a suitable medium for certain chemical reactions, particularly those involving fluorinated compounds.

-

Extraction: HFC-245fa can be used for the extraction of natural products or for the purification of synthetic compounds. Its volatility allows for easy removal from the extracted material.

-

Particle Engineering: Techniques like Supercritical Fluid (SCF) technology can utilize HFC-245fa (or its supercritical phase) to control the particle size and morphology of active pharmaceutical ingredients, which can enhance their dissolution rate and bioavailability.

-

Cleaning and Degreasing: In manufacturing processes, HFC-245fa can be used as a precision cleaning agent to remove organic residues from sensitive equipment and components.

Safety and Handling Considerations

While HFC-245fa has low toxicity, proper safety precautions must be observed when handling this liquefied gas:

-

Ventilation: Work should be conducted in a well-ventilated area to prevent the accumulation of vapors, which can displace oxygen and cause asphyxiation.

-

Pressure Equipment: All equipment used with liquid HFC-245fa must be rated for the pressures that will be encountered at the operating temperatures.

-

Personal Protective Equipment (PPE): Safety glasses and cryogenic gloves should be worn to protect against splashes of the cold liquid, which can cause frostbite.

-

Storage: Cylinders of HFC-245fa should be stored in a cool, dry, well-ventilated area away from direct sunlight and heat sources. [2]

Conclusion

This compound (HFC-245fa) is a versatile hydrofluorocarbon with significant potential as a solvent for a range of organic compounds. Its favorable safety and environmental profile make it an attractive alternative to traditional organic solvents. While a comprehensive public database of experimental solubility data is currently lacking, this guide has outlined the fundamental principles governing solubility in this solvent, provided a detailed protocol for its experimental determination, and introduced powerful predictive models like COSMO-RS. For researchers and drug development professionals, understanding and quantifying the solubility of their compounds of interest in HFC-245fa will be crucial for harnessing its full potential in innovative applications, from novel reaction pathways to advanced drug delivery systems.

References

-

Starget Refrigerant. (2025, January 3). To Learn HFC-245fa From 4 Applications. Starget Refrigerant. [Link]

-

Zyhowski, G. J., Spatz, M. W., & Motta, S. Y. (n.d.). An Overview Of The Properties And Applications of HFC-245fa. Purdue e-Pubs. [Link]

-

Zhang, J., Peng, D., Song, Z., Zhou, T., Cheng, H., Chen, L., & Qi, Z. (2024). Design of ionic liquids for HF/HFC-245fa superefficient separation: COSMO-RS selection and process assessment. ResearchGate. [Link]

-

ElectraTherm. (2019, March 12). HFC-245fa, Genetron® 245fa Safety Data Sheet. ElectraTherm. [Link]

Sources

An In-depth Technical Guide to the Phase Behavior of 1,1,1,3,3-Pentafluoropropane (R-245fa) Mixtures

Introduction

1,1,1,3,3-pentafluoropropane, known commercially as R-245fa, is a hydrofluorocarbon (HFC) that has garnered significant attention for its favorable thermodynamic properties.[1] It serves as a critical working fluid in various thermal management systems, including as a refrigerant in centrifugal chillers, a blowing agent for foam insulation, and notably, as a working fluid in organic Rankine cycles (ORCs) for low-temperature heat recovery.[1][2][3] The efficacy and design of these systems are fundamentally dictated by the fluid's phase behavior—the specific conditions of temperature, pressure, and composition at which it transitions between liquid and vapor states.

While the properties of pure R-245fa are well-characterized, the focus of advanced research and industrial application has shifted towards its mixtures. By blending R-245fa with other fluids, such as other HFCs, hydrocarbons (HCs), or hydrofluoroolefins (HFOs), it is possible to create tailored working fluids with optimized characteristics, such as adjusted boiling points, improved energy efficiency, or reduced global warming potential (GWP). This guide provides a comprehensive technical overview of the phase behavior of R-245fa mixtures, intended for researchers, scientists, and engineers in the fields of thermodynamics, chemical engineering, and drug development. We will explore the foundational properties of pure R-245fa, the complex vapor-liquid equilibrium (VLE) of its binary mixtures, the experimental methodologies for characterizing this behavior, and the thermodynamic models essential for its prediction and correlation.

Part 1: Thermophysical Properties of Pure R-245fa

A thorough understanding of a mixture's phase behavior begins with a solid foundation in the properties of its pure components. R-245fa is a non-ozone-depleting fluid, but it does possess a significant GWP, which has driven the investigation into mixtures that can mitigate this environmental impact.[4][5] Its key thermophysical properties, crucial for any phase behavior analysis, are summarized in Table 1. These values, particularly the critical temperature and pressure, define the boundaries of the two-phase (liquid-vapor) region and are essential inputs for thermodynamic models.

A robust equation of state (EoS) is critical for accurately calculating the thermodynamic properties of a fluid across a wide range of conditions. For R-245fa, a highly accurate fundamental EoS explicit in Helmholtz energy has been developed, providing reliable data for properties like density, vapor pressure, and heat capacity from the triple point to high temperatures and pressures.[1][6] This EoS serves as the bedrock for multi-fluid mixture models.

Table 1: Key Thermophysical Properties of Pure R-245fa

| Property | Value | Source |

| Chemical Formula | CF₃CH₂CHF₂ | |

| Molar Mass | 134.05 g/mol | [3][7] |

| Boiling Point (at 1.013 bar) | 15.13 °C | [3][7] |

| Critical Temperature | 154.01 °C (427.16 K) | [6] |

| Critical Pressure | 36.51 bar (3.651 MPa) | [6] |

| Critical Density | 519.28 kg/m ³ | [6] |

| Acentric Factor | 0.3776 | [6] |

| GWP (100-year) | 1030 | [7] |

Part 2: Vapor-Liquid Equilibrium (VLE) of R-245fa Mixtures

The core of this guide focuses on the vapor-liquid equilibrium (VLE) of binary mixtures containing R-245fa. VLE data describe the composition of the liquid and vapor phases that coexist in equilibrium at a given temperature and pressure. This information is paramount for the design of separation processes like distillation and for predicting the performance of refrigerant blends in refrigeration or ORC systems.

The behavior of these mixtures can deviate significantly from ideal solutions (as described by Raoult's Law), often exhibiting azeotropic or zeotropic behavior.

-

Zeotropic mixtures exhibit a "temperature glide," meaning they boil over a range of temperatures at a constant pressure. This property can be leveraged in heat exchangers to improve thermal matching and increase efficiency.

-

Azeotropic mixtures boil at a constant temperature, and the vapor phase has the same composition as the liquid phase. This behavior is crucial to understand as it can prevent the separation of components by conventional distillation.

Numerous studies have experimentally measured the VLE properties for a variety of R-245fa binary systems. For instance, VLE data are available for mixtures of R-245fa with other refrigerants like R-134a, R-125, and the low-GWP HFO R-1234ze(E), as well as with hydrocarbons such as isobutane (R-600a) and propane (R-290).[8][9][10] These studies provide essential datasets for both understanding the fundamental intermolecular interactions and for validating thermodynamic models.

Table 2: Selected VLE Studies on R-245fa Binary Mixtures

| Co-Component | System Type | Temperature Range (K) | Observations / Application | Reference |

| R-134a | HFC + HFC | 293.15 - 313.15 | Zeotropic, Heat Pump Applications | [8] |

| Isobutane (R-600a) | HFC + HC | 293.15 - 313.15 | Zeotropic, Refrigerant Blend | [8] |

| Propane (R-290) | HFC + HC | 298 - 313 | Zeotropic, Semi-Natural Refrigerant | [9] |

| R-125 | HFC + HFC | 298 - 313 | Zeotropic Behavior | [9] |

| R-1234ze(E) | HFC + HFO | 293.28 - 333.09 | Low-GWP Refrigerant Blend | [10] |

Part 3: Experimental Determination of Phase Behavior

Accurate experimental data is the cornerstone of phase behavior studies. The methodologies used to acquire VLE data must be robust, precise, and self-validating. The primary techniques are classified as static or dynamic.[11][12]

Static Methods

In a static method, a mixture of known overall composition is charged into a thermostatted equilibrium cell. The system is agitated until equilibrium is reached, at which point temperature and pressure are recorded.[11] Static methods are further divided into analytic and synthetic approaches.

-

Static-Analytic Method: This is the most common and rigorous approach. Once equilibrium is established, small samples are carefully withdrawn from both the liquid and vapor phases.[11] The compositions of these samples are then determined using an analytical technique, most commonly gas chromatography (GC).[8][12]

-

Causality: The key advantage here is the direct measurement of coexisting phase compositions, which provides the most complete and reliable VLE dataset (P-T-x-y data). The primary experimental challenge is to withdraw samples without disturbing the equilibrium. This necessitates the use of specialized micro-samplers or recirculation loops that minimize volume changes.[12][13]

-

-

Static-Synthetic Method: In this method, a precisely known amount of each component is fed into the cell, so the overall composition (z) is known.[11][12] The temperature or pressure is then varied until a phase change (bubble point or dew point) is visually observed through a sapphire window or detected by a change in the P-T slope.[12]

-

Causality: This method avoids the complexities and potential errors of sampling and analysis. However, it only determines the phase boundary for a specific composition (P-T-z data), not the composition of the other phase. It is often faster but provides less comprehensive data than the analytic method.

-

Experimental Protocol: Static-Analytic VLE Measurement

The following is a generalized, step-by-step protocol for a static-analytic VLE measurement system.

-

System Preparation & Calibration:

-

Calibrate temperature sensors (e.g., Pt100 thermometers) and pressure transducers against certified standards. Ensure uncertainties are documented (e.g., ±0.02 K for temperature, ±1 kPa for pressure).[8][9]

-

Thoroughly clean and evacuate the entire apparatus, including the equilibrium cell and all connecting lines, to a high vacuum to remove air and other non-condensable gases.

-

-

Sample Degassing (Trustworthiness Pillar):

-

Each pure component must be degassed prior to charging. This is a critical step to prevent non-condensable gases from elevating the measured equilibrium pressure, which would be a major source of systematic error. A common method is the freeze-pump-thaw technique.[14]

-

-

Charging the Cell:

-

The degassed components are charged into the equilibrium cell. The amount of each component is determined gravimetrically by weighing the storage cylinders before and after charging.

-

-

Attaining Equilibrium:

-

The equilibrium cell is brought to the desired constant temperature using a precision liquid bath or air thermostat.[11]

-

The mixture is vigorously agitated using a magnetic stirrer to ensure thermal and phase equilibrium.[11][12] Equilibrium is considered achieved when the measured pressure remains constant within a tight tolerance for an extended period (e.g., 30-60 minutes).

-

-

Sampling and Analysis:

-

Once equilibrium is confirmed, minute samples are drawn from the vapor and liquid phases using specialized sampling valves (e.g., ROLSI™ samplers or rapid online sampling injectors).[12]

-

The composition of each sample is immediately determined by a pre-calibrated gas chromatograph (GC).

-

Self-Validation: Multiple samples should be taken from each phase to ensure the measured compositions are reproducible, confirming that equilibrium was stable and the sampling process was sound.[15]

-

Below is a diagram illustrating the logical workflow of this experimental procedure.

Caption: Workflow for Static-Analytic Vapor-Liquid Equilibrium (VLE) Measurement.

Part 4: Thermodynamic Modeling of Phase Behavior

While experimental measurements are the ultimate authority, they are time-consuming and expensive. Thermodynamic models are essential for correlating sparse experimental data and for predicting phase behavior under conditions where data are unavailable. The most common approach for refrigerant mixtures involves an Equation of State (EoS).

Equation of State (EoS) Approach

Cubic EoS like the Peng-Robinson (PR) or Soave-Redlich-Kwong (SRK) models are widely used for their balance of simplicity and accuracy. For mixtures, these equations require mixing rules to determine the EoS parameters for the blend from the pure component parameters.

The key to accurately modeling a specific binary mixture is the binary interaction parameter (kᵢⱼ) . This parameter is an empirically fitted value that corrects the geometric mean combining rule for the 'a' parameter in the EoS, accounting for the non-ideal interactions between the two different molecules (i and j).

Modeling and Validation Protocol

-

Select a Thermodynamic Model: Choose an appropriate EoS (e.g., Peng-Robinson) and mixing rule (e.g., van der Waals one-fluid mixing rules).[10] For higher accuracy, advanced models like multi-fluid Helmholtz-energy-explicit models can be used, which combine highly accurate pure-fluid EoS with a specific departure function for the mixture.[4][5]

-

Gather Experimental Data: Collect reliable, isothermal P-x-y data for the binary system of interest from the literature or new experiments.

-

Parameter Regression: The binary interaction parameter (kᵢⱼ) is determined by minimizing the deviation between the model calculations and the experimental data. This is typically done by minimizing an objective function, such as the sum of squared relative deviations in pressure and vapor phase composition.

-

Model Validation (Trustworthiness Pillar): The model's predictive capability must be validated. The kᵢⱼ value regressed from one set of isothermal data should be tested for its ability to predict VLE at other temperatures. The model is considered robust if it can accurately reproduce data across the entire temperature and pressure range with minimal error. The average absolute deviations (AAD) for pressure and vapor mole fraction are common metrics for this validation.[9]

The relationship between experimental work and modeling is cyclical and self-validating, as illustrated in the diagram below.

Caption: Cyclical Workflow of Thermodynamic Modeling and Experimental Validation.

Conclusion

The phase behavior of 1,1,1,3,3-pentafluoropropane (R-245fa) mixtures is a rich and critical field of study, directly impacting the development of next-generation thermal management technologies. Understanding the vapor-liquid equilibrium of these blends is essential for designing more efficient and environmentally benign refrigeration systems and organic Rankine cycles. This guide has outlined the core principles, from the foundational properties of pure R-245fa to the intricate details of experimental measurement and thermodynamic modeling. By integrating rigorous, self-validating experimental protocols with robust predictive models, researchers and engineers can confidently develop and optimize tailored fluid mixtures for a wide range of advanced applications.

References

-

Akasaka, R. (2014). A Thermodynamic Property Model for the R-134a/245fa Mixture. Purdue e-Pubs. [Link]

-

Singh, R. K., et al. Experimental Methods for High Pressure VLE Measurement. Bharati Vidyapeeth University, College of Engineering, Pune. [Link]

-

Abdalla, M. E., & Pannir, S. (2016). Method of Measuring the Vapor Pressure and Concentration of Fluids using VLE and Vibrating Tube Densitometer Apparatuses. 16th International Refrigeration and Air Conditioning Conference at Purdue. [Link]

-

Perkins, R. A., Huber, M. L., & Assael, M. J. Measurements of the Thermal Conductivity of 1,1,1,3,3-Pentafluoropropane (R245fa) and Correlations for the Viscosity and Thermal Conductivity Surfaces. National Institute of Standards and Technology. [Link]

-

Vapor-Liquid Equilibria (VLE or VLLE). LTP - Laboratory for Thermophysical Properties. [Link]

-

Akasaka, R. (2014). A Thermodynamic Property Model for the R-134a/245fa Mixtures. Purdue e-Pubs. [Link]

-

Di Nicola, G., et al. (2006). Vapor pressure and PVT Parameters for refrigerant 245fa. ResearchGate. [Link]

-

R245fa. CoolProp 7.2.0 documentation. [Link]

-

Bobbo, S., et al. (2003). Isothermal vapour-liquid equilibrium measurements for the binary mixtures HFC-125 + HFC-245fa and HC-290 + HFC-245fa. ResearchGate. [Link]

-

Genetron® 245fa (R-245fa). European Refrigerants. [Link]

- Raal, J. D., & Ramjugernath, D. (2017). Apparatus for vapour-liquid-equilibrium (vle) data measurement.

-

R-245fa. Climalife. [Link]

-

Akasaka, R., Zhou, Y., & Lemmon, E. W. (2015). A Fundamental Equation of State for 1,1,1,3,3-Pentafluoropropane (R-245fa). Journal of Physical and Chemical Reference Data. [Link]

-

Perkins, R. A., Huber, M. L., & Assael, M. J. (2016). Measurements of the Thermal Conductivity of 1,1,1,3,3-Pentafluoropropane (R245fa) and Correlations for the Viscosity and Thermal Conductivity Surfaces. ResearchGate. [Link]

-

Altuntepe, E., et al. (2007). DETERMINATION OF BINARY VAPOR LIQUID EQUILIBRIA (VLE) OF REACTIVE SYSTEMS. Chemical Engineering, TU Dortmund. [Link]

-

R-245fa. Climalife. [Link]

-

Gong, M., et al. (2015). Isothermal Vapor–Liquid Equilibrium for the Binary System of Trans-1,3,3,3-tetrafluoropropene and 1,1,1,3,3-Pentafluoropropane. ResearchGate. [Link]

-

R 245fa Saturated Pressure Table. TEGA. [Link]

-

Mondragon, A. A., et al. (2022). Mollier diagram of R245fa. ResearchGate. [Link]

-

Fortin, T. J., & Laesecke, A. (2018). Speed of Sound Measurements of Binary Mixtures of Hydrofluorocarbons.... National Institutes of Health. [Link]

-

Mylona, S. K., et al. (2022). Thermal Conductivity of Binary Mixtures of 1,1,1,2-Tetrafluoroethane(R-134a), 2,3,3,3-Tetrafluoropropene (R-1234yf), and trans-1,3,3,3-Tetrafluoropropene (R-1234ze(E)). ResearchGate. [Link]

Sources

- 1. srd.nist.gov [srd.nist.gov]

- 2. tsapps.nist.gov [tsapps.nist.gov]

- 3. climalife.com [climalife.com]

- 4. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 5. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 6. R245fa — CoolProp 7.2.0 documentation [coolprop.org]

- 7. climalife.com [climalife.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 4.imimg.com [4.imimg.com]

- 12. Vapor-Liquid Equilibria (VLE or VLLE) - LTP - Laboratory for Thermophysical Properties [ltp-oldenburg.de]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. WO2017085744A1 - Apparatus for vapour-liquid-equilibrium (vle) data measurement - Google Patents [patents.google.com]

An In-depth Technical Guide to the Environmental Fate and Atmospheric Degradation of 1,1,1,3,3-Pentafluoropropane (HFC-245fa)

This guide provides a comprehensive technical overview of the environmental journey of HFC-245fa (1,1,1,3,3-pentafluoropropane), a hydrofluorocarbon developed as a replacement for ozone-depleting substances. We will explore its distribution in the environment, the chemical mechanisms that govern its breakdown in the atmosphere, and its resulting environmental impact. This document is intended for researchers, environmental scientists, and professionals in fields where understanding the lifecycle of industrial chemicals is paramount.

Introduction and Environmental Significance of HFC-245fa

1,1,1,3,3-Pentafluoropropane, or HFC-245fa, emerged as a significant alternative to chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs), such as CFC-11 and HCFC-141b, which were phased out under the Montreal Protocol.[1][2] Its primary applications include use as a blowing agent for rigid polyurethane foam insulation, a refrigerant in centrifugal chillers and waste heat recovery systems, and as a fire extinguishing agent.[1][2][3][4][5]

The key driver for its adoption was its benign effect on the stratospheric ozone layer. As HFC-245fa contains no chlorine or bromine, its Ozone Depletion Potential (ODP) is zero.[1][6] However, like other HFCs, its environmental profile is not without consequence. Its chemical stability, which makes it effective for its industrial applications, also allows it to persist in the atmosphere long enough to act as a potent greenhouse gas. This guide will dissect the chemical and physical properties that define its environmental fate, with a primary focus on its atmospheric degradation pathway.

Physicochemical Properties and Environmental Partitioning

The environmental behavior of a chemical is dictated by its physical and chemical properties. HFC-245fa is a colorless, volatile liquid or gas at room temperature with a faint ethereal odor.[6] Its relatively low water solubility and high vapor pressure mean that upon release, it is expected to partition almost exclusively into the atmosphere.[2][5][6][7] This partitioning behavior is the foundational reason why its atmospheric chemistry is the central aspect of its environmental fate.

Table 1: Key Physicochemical and Environmental Properties of HFC-245fa

| Property | Value | Source(s) |

| Chemical Formula | CF₃CH₂CHF₂ | [2][5] |

| Molecular Weight | 134.0 g/mol | [5][7] |

| Boiling Point | 15.3 °C (59.5 °F) | [2][5][7] |

| Vapor Pressure | 123 kPa (17.8 psia) at 20 °C | [5][7] |

| Water Solubility | 1600 ppm | [5][7] |

| Ozone Depletion Potential (ODP) | 0 | [1][3][6] |

| Atmospheric Lifetime | 7.2 - 7.9 years | [6][8] |

| Global Warming Potential (GWP, 100-yr) | 950 - 1030 | [2][3][4][6][9] |

Atmospheric Degradation: The Primary Sink

Once in the atmosphere, the degradation of HFC-245fa is almost entirely dictated by gas-phase reactions in the troposphere. Its structure lacks chromophores that absorb sunlight at tropospheric wavelengths, making photolysis an insignificant removal process. The dominant atmospheric sink is reaction with the hydroxyl radical (•OH), a highly reactive species often referred to as the "detergent" of the troposphere.[6][10][11]

Kinetics of the OH Radical Reaction and Atmospheric Lifetime

The rate of reaction with OH radicals is the critical parameter determining how long HFC-245fa persists in the atmosphere. This reaction initiates the degradation cascade by abstracting a hydrogen atom.

Reaction: CF₃CH₂CHF₂ + •OH → Products

The rate constant for this reaction has been determined by several studies. The IPCC and other authoritative bodies recommend a rate constant expression that shows a temperature dependence, which is crucial for accurate atmospheric modeling.[6] DeMore et al. (1997) recommended a rate constant of 6.1 x 10⁻¹³ exp(-1330/T) cm³/molecule/s, which was subsequently used by the IPCC to calculate the atmospheric lifetime.[6]

The overall atmospheric lifetime (τ) is calculated based on this rate constant and the average global concentration of OH radicals. This lifetime is a key metric for assessing its potential for global warming. The accepted atmospheric lifetime for HFC-245fa is approximately 7.2 years.[2][6]

Degradation Mechanism and Products

The initial hydrogen abstraction by the OH radical leads to the formation of a fluoroalkyl radical. This radical then undergoes a series of rapid reactions with atmospheric oxygen (O₂), nitric oxide (NO), and other species, leading to a cascade of intermediate and final products.

The primary degradation pathway can be summarized as follows:

-

H-Abstraction: The OH radical can abstract a hydrogen from either the -CH₂- or -CHF₂ group.

-

Peroxy Radical Formation: The resulting fluoroalkyl radical (e.g., CF₃ĊHCHF₂) rapidly adds molecular oxygen (O₂) to form a peroxy radical (CF₃CH(OO•)CHF₂).

-

Alkoxy Radical Formation: The peroxy radical reacts primarily with nitric oxide (NO) to form an alkoxy radical (CF₃CH(O•)CHF₂) and nitrogen dioxide (NO₂).

-

Alkoxy Radical Decomposition: The alkoxy radical is unstable and decomposes via C-C bond cleavage or reaction with O₂.

This degradation process ultimately yields several smaller, more oxidized species. The major atmospheric degradation products include carbonyl fluoride (COF₂), trifluoroacetaldehyde (CF₃CHO), and hydrogen fluoride (HF).[6][8] Carbonyl fluoride will rapidly hydrolyze in atmospheric water droplets to form CO₂ and additional HF.[6]

A smaller fraction of the degradation can lead to the formation of trifluoroacetic acid (TFA), a persistent and water-soluble compound. However, the molar yield of TFA from HFC-245fa is estimated to be low, at less than 10%.[12]

Caption: Atmospheric degradation pathway of HFC-245fa.

Environmental Impact Assessment

Ozone Depletion Potential (ODP)

As a hydrofluorocarbon, HFC-245fa does not contain chlorine or bromine atoms, the primary catalysts for stratospheric ozone destruction. Therefore, its ODP is definitively zero, making it a successful alternative in the context of protecting the ozone layer.[1][6]

Global Warming Potential (GWP)

Despite its zero ODP, HFC-245fa is a potent greenhouse gas. Its C-F bonds are strong absorbers of infrared radiation in the "atmospheric window," where CO₂ and water vapor are largely transparent. This absorption, combined with its multi-year atmospheric lifetime, results in a significant Global Warming Potential. The 100-year GWP for HFC-245fa is reported in the range of 950 to 1030, meaning one tonne of HFC-245fa has the same warming impact as 950 to 1030 tonnes of CO₂ over a 100-year period.[2][3][4][6][9] This high GWP has led to regulatory scrutiny and the search for next-generation, low-GWP alternatives.[13]

Contribution to Photochemical Smog

The reaction rate of HFC-245fa with OH radicals is relatively slow compared to reactive volatile organic compounds (VOCs) that are precursors to photochemical smog. Consequently, HFC-245fa is considered to have a negligible contribution to tropospheric ozone formation and is excluded as a VOC by the U.S. EPA.[1][5][6]

Experimental Methodologies for Degradation Studies

The data on atmospheric lifetime and degradation products are derived from rigorous laboratory experiments designed to simulate atmospheric conditions. Understanding these methods is key to appreciating the source and reliability of the data.

Protocol: Determining the OH Reaction Rate Constant via the Relative Rate Method

The causality behind this experimental choice is its robustness and ability to circumvent the need for an absolute measurement of the highly transient OH radical concentration. By comparing the decay of the target compound (HFC-245fa) to that of a reference compound with a well-known OH rate constant, we can derive the unknown rate constant with high precision.

Step-by-Step Methodology:

-

Chamber Preparation: A large-volume (smog) chamber made of FEP Teflon film is flushed with purified air for several hours to remove contaminants.

-

Reactant Injection: Known concentrations (in the parts-per-billion range) of HFC-245fa and a reference compound (e.g., n-pentane or toluene) are injected into the chamber using calibrated syringes.[14]

-

OH Precursor Addition: A photolytic precursor for OH radicals, typically methyl nitrite (CH₃ONO) or hydrogen peroxide (H₂O₂), is added to the chamber. Nitric oxide (NO) is often added with methyl nitrite to titrate the ozone formed.

-

Initiation of Reaction (t=0): A bank of UV blacklights or a solar simulator is turned on to photolyze the precursor, generating OH radicals and initiating the degradation of both HFC-245fa and the reference compound.

-

Concentration Monitoring: The concentrations of HFC-245fa and the reference compound are monitored over several hours. The preferred analytical technique is Gas Chromatography with a Flame Ionization Detector (GC-FID) due to its high sensitivity and specificity for hydrocarbons and their halogenated counterparts.

-

Data Analysis: The relative loss of the two compounds is plotted according to the following equation: ln([HFC-245fa]₀ / [HFC-245fa]ₜ) = (k_HFC245fa / k_ref) * ln([Ref]₀ / [Ref]ₜ) A plot of ln([HFC-245fa]₀ / [HFC-245fa]ₜ) versus ln([Ref]₀ / [Ref]ₜ) yields a straight line with a slope equal to the ratio of the rate constants (k_HFC245fa / k_ref).

-

Rate Constant Calculation: Since k_ref is known, the rate constant for HFC-245fa (k_HFC245fa) can be calculated directly from the slope.

Sources

- 1. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 2. hkw1615e5-pic43.websiteonline.cn [hkw1615e5-pic43.websiteonline.cn]

- 3. stargetgas.com [stargetgas.com]

- 4. fluorined-chemicals.com [fluorined-chemicals.com]

- 5. prod-edam.honeywell.com [prod-edam.honeywell.com]

- 6. ecetoc.org [ecetoc.org]

- 7. wernerblank.com [wernerblank.com]

- 8. fluorocarbons.org [fluorocarbons.org]

- 9. epa.gov [epa.gov]

- 10. fluorocarbons.org [fluorocarbons.org]

- 11. dspace.mit.edu [dspace.mit.edu]

- 12. ozone.unep.org [ozone.unep.org]

- 13. honeywell-refrigerants.com [honeywell-refrigerants.com]

- 14. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Quantum Chemical Calculations for 1,1,1,3-Tetrafluoropropane

Introduction: Unveiling the Molecular Landscape of 1,1,1,3-Tetrafluoropropane

This compound, also known as HFC-254fb, is a hydrofluorocarbon of significant interest in various industrial applications.[1] Its thermophysical properties, governed by its molecular structure and intermolecular interactions, are critical for its performance as a refrigerant, propellant, or solvent. Understanding these properties at a fundamental level is paramount for optimizing its applications and for the development of next-generation materials. Quantum chemical calculations provide a powerful in silico microscope to probe the intricate world of molecular energetics and dynamics, offering unparalleled insights that complement and guide experimental studies.

This technical guide provides a comprehensive overview of the principles and practical methodologies for performing quantum chemical calculations on this compound. We will delve into the theoretical underpinnings, explore the conformational landscape of the molecule, and provide a step-by-step workflow for conducting these calculations. This document is intended for researchers, scientists, and professionals in drug development and materials science who wish to leverage computational chemistry to gain a deeper understanding of fluorinated propanes.

Theoretical Foundations: A Glimpse into the Quantum World

At the heart of quantum chemistry lies the time-independent Schrödinger equation, a fundamental equation that describes the behavior of electrons in a molecule. However, for a multi-electron system like this compound, solving this equation exactly is computationally intractable. Therefore, we rely on approximations.

One of the most widely used and effective methods is Density Functional Theory (DFT) . DFT is a quantum mechanical modeling method used in physics, chemistry, and materials science to investigate the electronic structure (or principally the electron density) of many-body systems, in particular atoms, molecules, and the condensed phases. This theory is based on the Hohenberg-Kohn theorems, which state that the energy of a system is a unique functional of its electron density.

The choice of the functional and the basis set is a critical decision in any DFT calculation. Functionals are mathematical expressions that approximate the exchange-correlation energy, the most challenging part of the electronic energy to calculate. Common functionals include B3LYP, M06-2X, and ωB97X-D. Basis sets are sets of mathematical functions used to build the molecular orbitals. Larger basis sets, such as the Pople-style 6-311+G(d,p) or Dunning's correlation-consistent cc-pVTZ, provide more accurate results at a higher computational cost.

The Conformational Landscape of this compound

The presence of a rotatable carbon-carbon single bond in this compound gives rise to different spatial arrangements of its atoms, known as conformers. These conformers can have different energies, and their relative populations influence the macroscopic properties of the substance.

Akin to simpler fluorinated alkanes like 1-fluoropropane and 1,3-difluoropropane, the conformational preference of this compound is governed by a delicate balance of steric repulsion and subtle electronic effects, most notably hyperconjugation.[2] Hyperconjugation involves the donation of electron density from a filled bonding orbital (typically a C-H or C-C σ bond) to an adjacent empty or partially filled anti-bonding orbital (like a C-F σ* orbital). This interaction is stabilizing and is maximized when the donor and acceptor orbitals are anti-periplanar.

The primary rotational degree of freedom in this compound is around the C1-C2 bond. We can anticipate two primary staggered conformers: anti and gauche.

-

Anti Conformer: The C-F bond on C3 is positioned opposite to one of the C-F bonds on C1.

-

Gauche Conformer: The C-F bond on C3 is positioned at a dihedral angle of approximately 60° with respect to one of the C-F bonds on C1.

Based on studies of similar molecules, it is expected that the gauche conformer may be slightly more stable than the anti conformer due to stabilizing hyperconjugative interactions between C-H bonds on C2 and the anti-periplanar C-F σ* orbitals on C1 and C3.[2] A comprehensive understanding of the conformational landscape requires mapping the potential energy surface (PES) by systematically rotating the dihedral angles and calculating the energy at each point.

Methodology for Quantum Chemical Calculations: A Practical Protocol

The following is a generalized, step-by-step protocol for performing geometry optimization and vibrational frequency calculations for this compound using a quantum chemistry software package.

Step 1: Building the Initial Molecular Structure

-